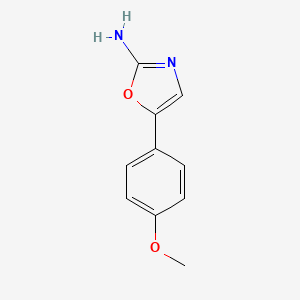
N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methylbenzamide is an organic compound that features both triazole and piperidine structures. This unique combination results in a molecule of significant interest in various scientific fields, including chemistry, biology, and medicine, due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methylbenzamide generally follows a multistep process:
Formation of the triazole ring:
Piperidine derivatization: : The piperidine moiety is introduced through N-acylation reactions with appropriate carboxylic acids or their derivatives.
Final coupling: : The final step involves coupling the triazole and piperidine intermediates under appropriate conditions.
Industrial Production Methods
The industrial production of this compound might involve optimized versions of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. Batch or continuous flow processes may be employed, with considerations for reaction scalability, solvent usage, and waste management.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Can undergo oxidation reactions to form various derivatives, depending on the specific sites and reagents used.
Reduction: : The compound can be reduced under certain conditions to alter its functional groups.
Substitution: : It participates in nucleophilic and electrophilic substitution reactions, particularly at reactive sites such as the triazole or benzamide moieties.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: : Lithium aluminum hydride (LiAlH₄), hydrogenation with Pd/C
Substitution: : Alkyl halides, sulfonyl chlorides
Major Products
The primary products from these reactions include various substituted or modified triazole and piperidine derivatives, which might exhibit altered biological activities or physical properties.
Applications De Recherche Scientifique
This compound has extensive applications across multiple scientific disciplines:
Chemistry: : Used as an intermediate in the synthesis of other complex organic molecules.
Biology: : Studied for its interaction with biological macromolecules such as proteins and nucleic acids.
Medicine: : Investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: : Utilized in the development of new materials, such as polymers and nanocomposites, due to its unique chemical properties.
Mécanisme D'action
Molecular Targets and Pathways
The mechanism by which N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methylbenzamide exerts its effects often involves binding to specific molecular targets:
Enzyme inhibition: : May inhibit key enzymes involved in various biological pathways.
Receptor interaction: : Can modulate receptor activity, affecting signal transduction processes.
DNA/RNA binding: : Might bind to nucleic acids, influencing gene expression and cellular function.
Comparaison Avec Des Composés Similaires
Uniqueness and Similarities
Compared to other compounds with similar structures, such as other triazole or piperidine derivatives, N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methylbenzamide is unique due to its specific combination of functional groups. This structure confers distinct chemical reactivity and biological activity profiles.
Similar Compounds
1-(3,4-Dimethylphenyl)-1H-1,2,3-triazole
4-(Piperidin-4-yl)-benzamide
N-(1-(1-Phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
Each of these compounds shares some structural elements with this compound, but their distinct substitutions and moieties lead to different chemical behaviors and applications.
Propriétés
IUPAC Name |
N-[1-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-16-8-9-20(14-18(16)3)29-15-22(26-27-29)24(31)28-12-10-19(11-13-28)25-23(30)21-7-5-4-6-17(21)2/h4-9,14-15,19H,10-13H2,1-3H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMWLGZMTRLILI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CC=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B2919221.png)

![(E)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-phenylethene-1-sulfonamide](/img/structure/B2919226.png)




![1H,2H,3H,4H,5H,6H,7H-Imidazo[4,5-c]pyridin-2-one](/img/structure/B2919235.png)
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2919236.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide](/img/structure/B2919238.png)


![4-butoxy-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide](/img/structure/B2919241.png)
![1-[(2-Hydroxy-3-phenoxypropyl)amino]-3-phenoxypropan-2-ol](/img/structure/B2919242.png)
